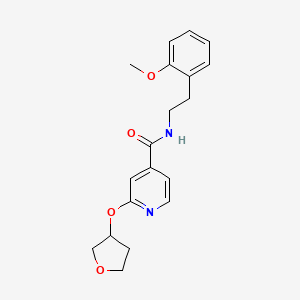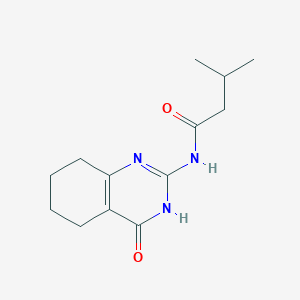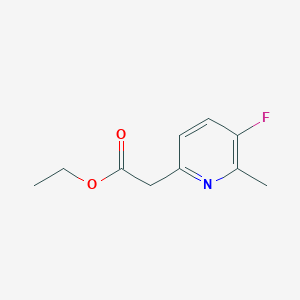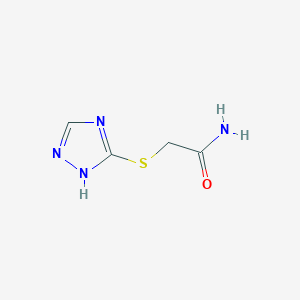![molecular formula C24H30N4O4 B2992591 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 896341-42-7](/img/structure/B2992591.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Arylpiperazine Derivatives as High-Affinity 5-HT1A Serotonin Ligands
Research indicates that compounds with structures similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide can show high affinity for 5-HT1A serotonin receptors. A study by Glennon et al. (1988) elaborates on how N4-substitution in arylpiperazines enhances affinity for 5-HT1A sites, potentially leading to the development of agents targeting these receptors (Glennon et al., 1988).
Role in Synthesizing Compounds with CNS Activity
The molecule has implications in synthesizing derivatives with potential central nervous system (CNS) activity. For example, studies on pyridobenzoxazepine and pyridobenzothiazepine derivatives by Liégeois et al. (1994) highlight the synthesis and neurochemical evaluation of N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives, aiming to explore their pharmacological profiles, including affinities for D2, D1, 5-HT2, and cholinergic receptors (Liégeois et al., 1994).
Exploring Novel Therapeutic Classes
Nichols et al. (1986) discuss the synthesis of derivatives related to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide, exploring their psychoactive effects and suggesting the potential of such compounds in facilitating psychotherapy, indicating a new pharmacologic class termed entactogens (Nichols et al., 1986).
特性
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-27-11-13-28(14-12-27)20(19-7-8-21-22(15-19)32-17-31-21)16-26-24(30)23(29)25-10-9-18-5-3-2-4-6-18/h2-8,15,20H,9-14,16-17H2,1H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOAOIUDBLOQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Tert-butyl-2-[1-(3,5-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2992510.png)

![N-(3,4-dimethylphenyl)-2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2992513.png)


![8-cyclohexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992519.png)
![N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide](/img/structure/B2992520.png)
![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2992521.png)
![7-Chloro-2-[[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2992522.png)



![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2992530.png)
![2-[3-(4-Fluorophenyl)-2,2'-dioxospiro[7H-[1,2,4]triazino[2,3-c]quinazoline-6,3'-indole]-1'-yl]acetonitrile](/img/structure/B2992531.png)